

Physical properties of 2-Bromoethyl methacrylate (BEMA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromoethyl methacrylate

Cat. No.: B1266238

[Get Quote](#)

An In-depth Technical Guide to **2-Bromoethyl Methacrylate (BEMA)**

Abstract

2-Bromoethyl methacrylate (BEMA) is a bifunctional monomer of significant interest in polymer chemistry and materials science. Its structure incorporates a polymerizable methacrylate group and a reactive bromoethyl group, enabling its use as both a monomer for polymer backbone formation and a versatile platform for post-polymerization modification. This guide provides a comprehensive overview of the core physicochemical properties of BEMA, its reactivity, and its applications, particularly in the development of functional polymers for drug delivery and advanced materials. We delve into established experimental protocols for its use and provide essential safety and handling information for researchers and drug development professionals.

Introduction to a Versatile Monomer

2-Bromoethyl methacrylate (BEMA) is an organic compound that serves as a critical building block in the synthesis of functional polymers.^{[1][2]} Its utility stems from a unique molecular architecture: a vinyl methacrylate group that readily undergoes free-radical polymerization and a terminal bromine atom.^[2] This bromine atom acts as an efficient initiation site for controlled radical polymerization techniques and a reactive handle for nucleophilic substitution reactions.
^{[1][2]}

This dual functionality allows scientists to first create a well-defined polymer backbone and then introduce a wide array of secondary functionalities. This strategic, two-step approach is fundamental to creating sophisticated materials with precisely tailored properties, making BEMA invaluable in fields ranging from biomaterials and drug delivery to coatings and adhesives.^{[3][4]}

Chemical Identity and Core Properties

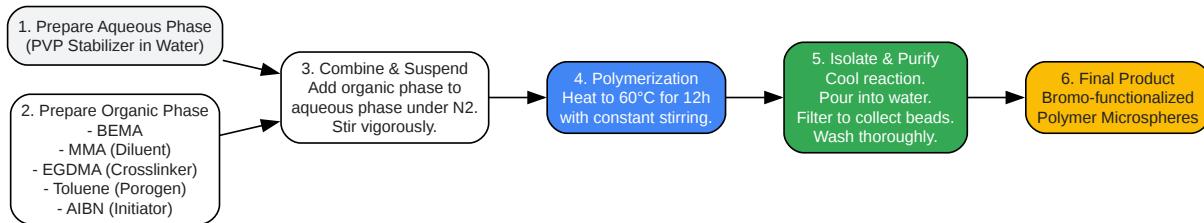
BEMA is a colorless to pale yellow liquid with a characteristic odor.^[2] Its identity is defined by the following key descriptors.

Property	Value	Source
IUPAC Name	2-bromoethyl 2-methylprop-2-enoate	[5] [6]
Synonyms	Methacrylic acid 2-bromoethyl ester, 2-bromoethyl 2-methyl-2-propenoate	[1] [2] [7]
CAS Number	4513-56-8	[1] [5]
Molecular Formula	C ₆ H ₉ BrO ₂	[1] [2] [3]
Molecular Weight	193.04 g/mol	[1] [5] [6]

Physicochemical Data

The physical properties of BEMA are critical for its handling, storage, and application in various reaction setups.

Property	Value	Source
Physical State	Liquid	[1] [2]
Density	1.3994 g/mL	[1] [7]
Boiling Point	80 °C (at 16 Torr)	[1] [7]
Refractive Index	1.4740 to 1.4780	[1] [7]
Solubility	Soluble in organic solvents (e.g., ethanol, acetone); limited in water. [2]	


Commercial preparations of BEMA are typically stabilized with inhibitors like hydroquinone methyl ether (MEHQ) to prevent spontaneous polymerization during storage.[\[1\]](#)[\[2\]](#) For long-term stability, it should be stored in a freezer at -20°C under a dry, inert atmosphere.[\[7\]](#)

Reactivity and Polymerization Pathways

The scientific value of BEMA is rooted in its two distinct reactive sites, which can be addressed orthogonally.

- **Methacrylate Group:** The carbon-carbon double bond is highly susceptible to free-radical polymerization. This allows BEMA to be copolymerized with other vinyl monomers (e.g., methyl methacrylate) to introduce bromo-functionality randomly or in blocks along a polymer chain.[\[6\]](#)
- **Bromoethyl Group:** The bromine atom is an excellent leaving group in nucleophilic substitution reactions. More importantly, it serves as a robust initiator for "living" polymerization methods like Atom Transfer Radical Polymerization (ATRP).[\[1\]](#)

This dual nature enables a powerful workflow: BEMA is first polymerized to create a macroinitiator, and then a second monomer is polymerized from the bromo- sites, forming well-defined polymer "brushes" or side chains.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromoethyl methacrylate (4513-56-8) for sale [vulcanchem.com]
- 2. CAS 4513-56-8: 2-Bromoethyl methacrylate | CymitQuimica [cymitquimica.com]
- 3. biosynth.com [biosynth.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. 2-Bromoethyl methacrylate | C₆H₉BrO₂ | CID 78271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-BROMOETHYL METHACRYLATE | 4513-56-8 [chemicalbook.com]
- To cite this document: BenchChem. [Physical properties of 2-Bromoethyl methacrylate (BEMA)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266238#physical-properties-of-2-bromoethyl-methacrylate-bema>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com